
2-Aminoindan hydrochloride
Overview
Description
2-Aminoindan hydrochloride (CAS 2338-18-3) is an organic compound with the molecular formula C₉H₁₁N·HCl and a molecular weight of 169.65 g/mol. It is a white crystalline solid with a melting point of 245–247°C and is classified as harmful (Xn) under safety guidelines . Its synthesis involves catalytic reduction of ninhydrin-derived oximes, a scalable and cost-effective method optimized for industrial production .
Preparation Methods
Cyclization-Hofmann-Reduction Approach
Reaction Sequence and Mechanism
The method outlined in CN113801033A employs a three-step cascade :
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Cyclization : Benzaldehyde derivatives react with acrylamide under rhenium catalysis (tricarbonyl monovalent Re complexes) and aryl amine promoters at 80–120°C for 6–12 hours, forming 2-amidoindenes.
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Hofmann Degradation : Treatment with bromine/NaOH in tetrahydrofuran at 0–5°C converts amides to amines via intermediate isocyanate formation.
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Reduction : Sodium borohydride in ethanol reduces indene double bonds at 25–40°C, followed by HCl gas treatment to precipitate the hydrochloride salt.
Key Process Parameters
Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Cyclization | Re(CO)₃Cl, Et₃N | 100 | 8 | 78 |
Hofmann | Br₂/NaOH, THF | 0–5 | 2 | 65 |
Reduction | NaBH₄, EtOH | 30 | 3 | 87 |
This route achieves a 57.16% overall yield for unsubstituted 2-aminoindan hydrochloride . Derivatives with pyridyl groups (e.g., 5-pyridyl-2-aminoindan) show reduced yields (36.11%) due to steric hindrance during cyclization .
Multi-Step Hydrogenation Method
Patent US6870070 Workflow
The US patent details a five-stage synthesis :
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Oximation : 6-Ethoxy-1-indanone reacts with hydroxylamine hydrochloride in ethanol/pyridine (70°C, 4 h) to form the oxime.
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Hydrogenation : Catalytic Pd/C (5 wt%) under 40 psi H₂ reduces oxime to trans-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol.
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Acetylation : Acetic anhydride treatment forms the acetate intermediate.
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Second Hydrogenation : Pd/C-mediated cleavage of the acetate at 60–70°C yields the free amine.
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Salt Formation : HCl gas bubbling in ethyl acetate generates the hydrochloride salt.
Critical Reaction Metrics
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Hydrogenation Efficiency : 92% conversion achieved with 40 psi H₂ and 5% Pd/C loading .
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Temperature Sensitivity : Exceeding 70°C during acetylation causes epimerization (15% yield loss) .
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Crystallization : Final recrystallization from methanol/diethyl ether elevates purity to >99% (HPLC) .
Lewis Acid-Catalyzed Reductive Amination
LookChem Protocol Overview
As per Cas 2338-18-3 documentation, 1-indanone derivatives undergo :
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Oximation : Hydroxylamine hydrochloride in refluxing ethanol (12 h).
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Reduction : Aluminum chloride (2 eq) in THF with hydrogen gas (50 psi) simultaneously reduces ketoxime to amine.
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Acidification : HCl/ethanol precipitation yields the hydrochloride salt.
Performance Data
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Catalyst Optimization : AlCl₃ outperforms ZnCl₂ (78% vs. 52% yield) .
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Solvent Impact : THF > DMF > DMSO for reaction efficiency (78%, 65%, 58%) .
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Byproduct Formation : <5% over-reduction to indane observed at 50 psi H₂ .
Industrial Production Considerations
Scalability Challenges
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Cyclization Route : Rhenium catalyst costs ($320/kg) limit economic viability despite high yields .
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Hydrogenation Method : Pd/C recycling protocols reduce precious metal consumption by 40% .
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Waste Streams : Hofmann degradation generates NaBr/NaNO₂ mixtures requiring neutralization (pH 6.5–7.5) .
Method | Hazardous Reagents | Risk Mitigation |
---|---|---|
Cyclization | Acrylamide (neurotoxin) | Closed-loop reactor systems |
Hydrogenation | H₂ (flammable) | Nitrogen-purged vessels |
Lewis Acid | AlCl₃ (corrosive) | Polypropylene-lined equipment |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Aminoindane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it to different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of different amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Overview and Mechanism of Action
2-Aminoindan hydrochloride is known for its role as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). By modulating the reuptake of these neurotransmitters, it influences various cognitive and physiological processes, including mood regulation and motor control. The compound primarily affects neurotransmitter dynamics by altering the levels of norepinephrine and dopamine in the synaptic cleft, which can have significant downstream effects on neuronal signaling pathways .
Scientific Research Applications
2-AI·HCl has a broad range of applications across several scientific disciplines:
- Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders such as depression and ADHD. Its selective action on NET and DAT makes it a valuable compound for developing treatments with fewer side effects related to serotonin modulation .
- Neuropharmacology : The compound is studied for its effects on neurotransmitter systems, particularly in understanding the mechanisms underlying psychiatric conditions. Research indicates that it may have therapeutic potential in treating disorders associated with dopaminergic dysfunction .
- Biochemical Research : In laboratory settings, 2-AI·HCl is utilized as a research chemical to explore biochemical pathways, develop new molecules, and conduct pharmacological assays. Its role in studying neurotransmitter dynamics is critical for advancing our understanding of neurobiology .
Comparative Studies
Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters. The following table summarizes its affinity for different receptor subtypes:
Receptor Type | K_i (nM) |
---|---|
α2C-Adrenoceptor | 41 |
α2A-Adrenoceptor | 134 |
α2B-Adrenoceptor | 211 |
SERT (Serotonin) | >10,000 |
DAT (Dopamine) | Moderate |
NET (Norepinephrine) | Moderate |
This profile indicates that while 2-AI·HCl interacts moderately with DAT and NET, it exhibits minimal activity at the serotonin transporter (SERT), making it unique among similar compounds .
Therapeutic Applications
Investigations into the efficacy of 2-AI·HCl in treating conditions like depression and ADHD have shown promise. Clinical trials are ongoing to assess its safety and effectiveness in human subjects. Early findings suggest that its targeted action on norepinephrine and dopamine systems could lead to improved therapeutic outcomes without significant side effects associated with serotonin modulation .
Neuropharmacological Research
In vitro studies have characterized the metabolism and pharmacological profile of 2-AI·HCl, revealing its potential as a dopaminergic agent. Analog compounds derived from 2-AI·HCl are also being explored for their agonistic activity on central dopaminergic systems, further supporting its application in neuropharmacology .
Synthetic Routes
The production of 2-AI·HCl has been optimized through novel synthetic routes that enhance yield and purity. One notable method involves using ninhydrin as a starting material, followed by oximation and catalytic reduction to yield high-purity 2-aminoindan. This method has been successfully scaled up for industrial applications, demonstrating its practicality .
Market Trends
The market for this compound is projected to grow significantly due to its essential role in pharmaceutical synthesis. As healthcare expenditures rise globally, there is an increasing demand for novel therapeutic agents targeting chronic diseases. The compound's versatility as a building block in drug development underscores its importance within the pharmaceutical supply chain .
Mechanism of Action
2-Aminoindane (hydrochloride) exerts its effects primarily by acting as a selective substrate for norepinephrine transporter and dopamine transporter. It increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other psychoactive substances, but 2-Aminoindane (hydrochloride) is unique in its selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Conformational Effects
1-Aminoindan Hydrochloride
- Key Difference: The positional isomer 1-aminoindan differs in the amino group placement on the indane ring.
- Pharmacological Impact: Unlike 2-aminoindan, 1-aminoindan promotes a "loop" conformation in α-synuclein, inhibiting misfolding and neurodegeneration in Parkinson’s disease models. In contrast, 2-aminoindan induces a "knot" conformation, exacerbating α-synuclein aggregation and neuronal damage .
- Applications: 1-Aminoindan derivatives are explored as neuroprotective agents, while 2-aminoindan’s role in neurodegenerative pathways limits its therapeutic use .
5-IAI (5-Iodo-2-aminoindan Hydrochloride)
- Structural Modification : Incorporation of an iodine atom at the 5-position increases molecular weight (312.6 g/mol ) and alters electronic properties.
- Functional Impact : The iodine substituent enhances binding affinity to serotonin receptors, making 5-IAI a research tool for studying neurotransmitter systems .
2-Aminoindan-2-carboxylic Acid Hydrochloride
- Modification: Addition of a carboxylic acid group (C₁₀H₁₁NO₂·HCl) increases polarity and molecular weight (213.65 g/mol).
- Applications: Used in peptide synthesis and as a chiral building block in pharmaceuticals, differing from 2-aminoindan’s role as an analgesic intermediate .
Pharmacological and Toxicological Profiles
Biological Activity
2-Aminoindan hydrochloride (2-AI·HCl) is a compound that has garnered interest in the fields of pharmacology and neuroscience due to its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Overview of this compound
This compound is a derivative of aminoindane, characterized by its ability to act as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). This selectivity makes it a valuable compound for studying neurotransmitter dynamics and developing treatments for neurological disorders.
Target Interaction:
- 2-AI·HCl primarily interacts with NET and DAT, modulating the reuptake of norepinephrine and dopamine. This modulation can influence various cognitive and physiological processes, including mood regulation and motor control .
Biochemical Pathways:
- The compound's action affects neurotransmitter transport and reuptake pathways. By binding to NET and DAT, it alters the dynamics of norepinephrine and dopamine levels in the synaptic cleft, which can have downstream effects on neuronal signaling.
Pharmacological Profile
Pharmacokinetics:
- As a hydrochloride salt, 2-AI·HCl exhibits good water solubility, which is advantageous for its bioavailability in biological systems.
Safety Profile:
Selectivity and Affinity Studies
Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters and receptors. The following table summarizes its affinity for different receptor subtypes:
Receptor Type | K_i (nM) |
---|---|
α2C-Adrenoceptor | 41 |
α2A-Adrenoceptor | 134 |
α2B-Adrenoceptor | 211 |
SERT (Serotonin) | >10,000 |
DAT (Dopamine) | Moderate |
NET (Norepinephrine) | Moderate |
The compound shows particularly high affinity for α2-adrenoceptors, indicating potential implications in modulating adrenergic signaling pathways .
Comparative Studies with Derivatives
In comparative studies with ring-substituted derivatives like MMAI and MDAI, 2-AI·HCl was found to be a selective substrate for NET and DAT while exhibiting minimal activity at the serotonin transporter (SERT). This unique profile suggests its potential utility in therapeutic contexts where modulation of dopamine and norepinephrine is desired without significant serotonin involvement .
Case Studies
-
Therapeutic Applications:
- Investigations into the efficacy of 2-AI·HCl in treating conditions such as depression and ADHD have shown promise due to its targeted action on norepinephrine and dopamine systems. Clinical trials are ongoing to assess its safety and effectiveness in human subjects.
- Neuropharmacological Research:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Aminoindan hydrochloride, and how are they characterized in academic research?
- Answer : Key properties include a molecular formula of C₉H₁₁ClN, molecular weight of 169.65 g/mol, and a melting point of 245–247°C . Characterization typically employs:
- Spectroscopic methods : SMILES notation ([Cl].NC₁CC₂=CC=CC=C₂C₁) and InChIKey (DLYRFJDJKGGVKT-UHFFFAOYSA-N) for structural verification .
- Chromatography : High-performance liquid chromatography (HPLC) with columns like LiChrospher RP select B, as used for structurally similar hydrochlorides .
- Elemental analysis : Confirmation of chlorine content via combustion analysis .
Q. What is the standard synthesis protocol for this compound?
- Answer : While direct synthesis protocols are not detailed in the evidence, analogous methods for hydrochlorides suggest:
- Amine hydrochloridation : Reacting 2-aminoindan with hydrochloric acid under controlled pH (7–10) to form the hydrochloride salt .
- Purification : Recrystallization from ethanol or aqueous ethanol to achieve ≥97% purity, as noted in supplier data .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
- Answer : Optimization strategies include:
- Reaction stoichiometry : Ensuring a 1:1 molar ratio of 2-aminoindan to HCl to avoid excess acid residues .
- Temperature control : Maintaining reaction temperatures below 50°C to prevent thermal degradation .
- Post-synthesis analysis : Using differential scanning calorimetry (DSC) to monitor melting point consistency (245–247°C) as a purity indicator .
Q. How should researchers address discrepancies in experimental data related to this compound’s reactivity?
- Answer : Contradictions may arise from:
- Impurity effects : Trace solvents (e.g., ethanol) or unreacted precursors can alter reactivity. Use nuclear magnetic resonance (NMR) to identify impurities .
- Storage conditions : Degradation under improper storage (e.g., exposure to humidity) can reduce stability. Store at 2–8°C in airtight containers .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Q. What advanced applications does this compound have in biochemical research?
- Answer : While direct applications are not explicitly documented, its structural similarity to bioactive amines suggests potential uses:
- Protein modification : Analogous to 2-iminothiolane, it may serve as a precursor for introducing amine-reactive groups in cross-linking studies .
- Neurological studies : As a rigid indane derivative, it could mimic neurotransmitter conformations in receptor-binding assays .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Answer : Stability studies should involve:
- Accelerated degradation : Exposing samples to heat (40°C) and humidity (75% RH) for 4 weeks, followed by HPLC analysis to quantify degradation products .
- Long-term monitoring : Comparing melting point and spectral data (FTIR, NMR) of stored vs. fresh samples .
Q. Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Answer :
- LC-MS : For high sensitivity in biological matrices, using a C18 column and positive-ion mode .
- Titrimetry : Acid-base titration with standardized NaOH to determine free amine content, ensuring ≥97% purity .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Answer :
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-41-9 (Parent) | |
Record name | 2-Aminoindan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70177930 | |
Record name | 2-Indanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-18-3 | |
Record name | 2-Aminoindan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoindan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2338-18-3 | |
Source | DTP/NCI | |
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Record name | 2338-18-3 | |
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Record name | 2-Indanamine, hydrochloride | |
Source | EPA DSSTox | |
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Record name | Indan-2-ylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |
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Record name | 2-AMINOINDAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |
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Retrosynthesis Analysis
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